molecular formula C6H2ClF2IO2S B2673367 2,6-Difluoro-4-iodobenzenesulfonyl chloride CAS No. 874839-95-9

2,6-Difluoro-4-iodobenzenesulfonyl chloride

Cat. No.: B2673367
CAS No.: 874839-95-9
M. Wt: 338.49
InChI Key: QDDMVHLEXDFXRK-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-iodobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2ClF2IO2S and a molecular weight of 338.5 g/mol . This compound is characterized by the presence of two fluorine atoms, one iodine atom, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

The synthesis of 2,6-Difluoro-4-iodobenzenesulfonyl chloride typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,6-Difluoro-4-iodobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, catalysts, and solvents like dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Difluoro-4-iodobenzenesulfonyl chloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-iodobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nucleophiles used in the reactions .

Comparison with Similar Compounds

2,6-Difluoro-4-iodobenzenesulfonyl chloride can be compared with other sulfonyl chlorides and halogenated benzenes:

    Similar Compounds: Examples include 4-chlorobenzenesulfonyl chloride, 2,6-difluorobenzenesulfonyl chloride, and 4-iodobenzenesulfonyl chloride.

    Uniqueness: The presence of both fluorine and iodine atoms in this compound makes it unique.

Properties

IUPAC Name

2,6-difluoro-4-iodobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2IO2S/c7-13(11,12)6-4(8)1-3(10)2-5(6)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDMVHLEXDFXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2IO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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